molecular formula C8H15NO4 B076452 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid CAS No. 10549-59-4

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid

Cat. No.: B076452
CAS No.: 10549-59-4
M. Wt: 189.21 g/mol
InChI Key: UNZHTDWDYPKUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is an organic compound with the molecular formula C8H15NO4. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol. This intermediate is then further reacted with succinic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis and applications .

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • 4-[2-(Dimethylamino)ethoxy]benzohydrazide
  • 2-[2-(Dimethylamino)ethoxy]ethylamine

Uniqueness

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where precise modulation of chemical and biological processes is required .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZHTDWDYPKUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 2-dimethylamino ethanol (10 g, 0.11 mol) was dissolved in pyridine (100 mL) followed by the addition of succinic anhydride (16 g, 0.16 mol). The mixture was stirred at room temperature for 18 h before the pyridine was removed under vacuum at 40 C. The remaining solid was recrystallized from MeOH/Ether. The characterization data were consistent with the chemical structure and formula.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a two liter four neck flask equipped with stirrer, thermometer, condenser and addition funnel were charged succinic anhydride (200 g) and tetrahydrofuran (1400 ml). A homogeneous solution of succinic anhydride in tetrahydrofuran was made when the pot temperature reached 50° C. with external heating. Dimethylaminoethanol (178 g) was added at a rate that the exothermic reaction kept the pot temperature at 55° C. to 60° C. The reaction mixture was digested at 50° C. for a period of two hours after the addition of dimethylaminoethanol was completed. A first crop of crystalline product was collected by filtration and a second crop of product was collected from the mother liquor after concentration to 250 ml by means of reduced pressure distillation. These products were combined and dried in a vacuum over at 40° C. and 3 mm Hg pressure. The total yield was 303 g, 80% of the theoretical yield.
[Compound]
Name
four
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
178 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.